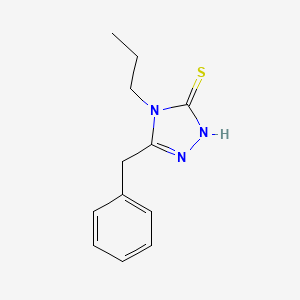

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

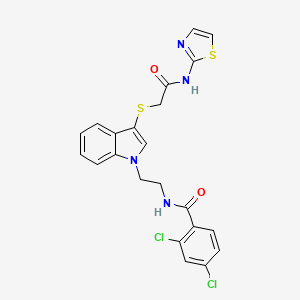

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a biochemical used for proteomics research . It has a molecular formula of C12H15N3S and a molecular weight of 233.33 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . Another approach involves the conversion of appropriate hydrazide compounds into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

The molecular structure of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is characterized by the presence of a 1,2,4-triazole ring, a benzyl group, and a propyl group . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the substituents present in the molecule. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Aplicaciones Científicas De Investigación

Microwave-Mediated Synthesis

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could potentially be used in the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines . This method is catalyst-free, additive-free, and eco-friendly . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Green Chemistry

The compound could be used in green chemistry, which focuses on developing environmentally safe methods for the synthesis of biologically active compounds . This includes the use of nonconventional “green” sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .

Surface Enhanced Raman Scattering (SERS) Probe

1H-1,2,4-Triazole-3-thiol, a similar compound, has been used in a study to design a surface enhanced Raman scattering (SERS) based probe for fast and accurate detection of DNA markers . It’s possible that 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could have similar applications.

Pharmaceutical Applications

The 1,2,4-triazole core, which is present in 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy . These include itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

Cancer Prevention

Triazoles, including 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, could potentially be used as cancer prevention agents . These compounds can reduce or eliminate free radicals and thus protect cells against oxidative injury .

Material Sciences

1,2,4-triazolo[1,5-a]pyridine, a compound related to 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, has various applications in the material sciences fields . It’s possible that 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could have similar applications.

Direcciones Futuras

The future directions for research on 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol and similar compounds could involve further investigation of their synthesis, characterization, and potential applications in various fields, including medicinal chemistry and proteomics research . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and hazards .

Propiedades

IUPAC Name |

3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJOWVZJYWWTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)

![2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B2662984.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2662985.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2662986.png)

![1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2662992.png)

![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)

![N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2662996.png)